molecular formula C15H23BrN2O B5182135 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine

1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine

Cat. No.: B5182135
M. Wt: 327.26 g/mol
InChI Key: WKHUHRLBSYCMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxybenzyl)-4-isopropylpiperazine is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of neurotransmitter systems. It belongs to a class of compounds featuring a piperazine ring substituted with a benzyl group, a structure known to interact with various biological targets . The 5-bromo-2-methoxybenzyl moiety is a common pharmacophore found in compounds designed to probe the serotonin receptor family . For instance, research on closely related molecules, such as those with a 4-cyclohexyl or 4-(methylsulfonyl) group instead of the isopropyl substituent, shows their utility as chemical tools . Furthermore, analogs featuring the 5-bromo-2-methoxybenzyl group have been identified as regulators of global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha (eIF2-α), a key protein in the cellular stress response . This suggests potential research applications for this compound class in studying cellular stress pathways, signal transduction, and protein synthesis regulation. The isopropyl substituent on the piperazine ring offers a distinct steric and electronic profile, making this specific compound a valuable entity for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for specific research targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-12(2)18-8-6-17(7-9-18)11-13-10-14(16)4-5-15(13)19-3/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHUHRLBSYCMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 5 Bromo 2 Methoxybenzyl 4 Isopropylpiperazine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine identifies two primary strategic disconnections, both centered on the formation of carbon-nitrogen (C-N) bonds to the piperazine (B1678402) core. These disconnections outline a logical and convergent approach to the synthesis, starting from commercially available or readily accessible precursors.

Disconnection A (Benzyl-Piperazine Bond): The most common and strategically sound disconnection is at the C-N bond between the benzylic carbon and the piperazine nitrogen (N1). This approach simplifies the molecule into two key synthons: the electrophilic 5-bromo-2-methoxybenzyl unit and the nucleophilic 1-isopropylpiperazine. This pathway is favored due to the reliability of N-alkylation or reductive amination reactions.

Disconnection B (Isopropyl-Piperazine Bond): A secondary disconnection can be made at the C-N bond between the isopropyl group and the other piperazine nitrogen (N4). This leads to a 1-(5-bromo-2-methoxybenzyl)piperazine intermediate and an isopropyl source (e.g., isopropyl halide). While viable, this route is often less direct as it requires the initial synthesis of the monosubstituted benzylpiperazine.

Following Disconnection A, the synthesis converges on three primary starting materials:

A substituted benzene derivative, such as 3-bromoanisole or 4-bromo-2-fluorotoluene, to serve as the precursor for the benzyl (B1604629) moiety.

1-Isopropylpiperazine, which provides the core heterocyclic structure and the N4-substituent.

Reagents for functional group transformations, such as formylating agents or brominating agents, to construct the required electrophilic benzyl intermediate.

Optimized Synthetic Routes for the Core this compound Structure

The synthesis of the target compound is typically achieved through one of two primary methods stemming from the retrosynthetic analysis: N-alkylation or reductive amination. Both methods rely on the preparation of key intermediates.

The success of the synthesis hinges on the efficient preparation of key electrophilic intermediates from commercially available precursors.

Synthesis of 5-bromo-2-methoxybenzaldehyde: This key intermediate can be synthesized from precursors like m-bromoanisole through formylation, although selectivity can be an issue. A more optimized, two-step process starts from 1,4-dibromo-2-fluorobenzene. This involves a selective metal-halogen exchange followed by formylation with dimethylformamide (DMF) to produce 4-bromo-2-fluorobenzaldehyde. Subsequent nucleophilic aromatic substitution (SNAr) with methanol in the presence of a base like potassium carbonate yields the desired 5-bromo-2-methoxybenzaldehyde google.com.

Synthesis of 5-bromo-2-methoxybenzyl bromide: An alternative intermediate, the benzyl bromide, can be prepared from 2-bromo-5-methoxytoluene. The benzylic position is selectively brominated using N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a suitable solvent. Another approach involves the reduction of 5-bromo-2-methoxybenzaldehyde to the corresponding alcohol, followed by conversion to the benzyl bromide using an agent like phosphorus tribromide (PBr₃).

With these intermediates, the final assembly can proceed via two main routes:

Route 1: Reductive Amination: This is often the preferred method for its high selectivity and yield. 5-bromo-2-methoxybenzaldehyde is condensed with 1-isopropylpiperazine to form a transient iminium ion. This intermediate is then reduced in situ to the target amine. Common reducing agents include sodium triacetoxyborohydride (STAB), which is mild and tolerant of many functional groups, or sodium cyanoborohydride (NaBH₃CN).

Route 2: N-Alkylation: This classic method involves the direct reaction of 5-bromo-2-methoxybenzyl bromide with 1-isopropylpiperazine. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF, in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the hydrobromic acid byproduct.

The following table summarizes the key reactions and conditions.

Reaction Step Starting Materials Key Reagents Typical Conditions Product
Intermediate Synthesis 1,4-dibromo-2-fluorobenzene1. i-PrMgCl, DMF2. Methanol, K₂CO₃1. THF, 0°C2. 50°C5-bromo-2-methoxybenzaldehyde
Final Assembly (Route 1) 5-bromo-2-methoxybenzaldehyde, 1-isopropylpiperazineSodium triacetoxyborohydride (STAB)Dichloromethane (DCM), Room TempThis compound
Final Assembly (Route 2) 5-bromo-2-methoxybenzyl bromide, 1-isopropylpiperazinePotassium Carbonate (K₂CO₃)Acetonitrile (ACN), RefluxThis compound

In a research context, optimizing reaction yield and ensuring high purity are critical. For the reductive amination pathway, yield can be maximized by using a slight excess of the amine and ensuring anhydrous conditions to favor iminium ion formation. The choice of reducing agent is also crucial; STAB is often preferred over harsher reagents to minimize side reactions.

For the N-alkylation route, temperature control is important to prevent over-alkylation, where the benzyl bromide reacts with the product to form a quaternary ammonium salt. Using a 1:1 stoichiometry of reactants and a suitable base helps to maximize the yield of the desired tertiary amine.

Purity is paramount, especially for compounds intended for biological screening.

Purification: Following the reaction, the crude product is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The primary method for purification is flash column chromatography on silica gel. The solvent system (e.g., a gradient of ethyl acetate in hexanes) is chosen to effectively separate the product from unreacted starting materials and byproducts. For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) can provide material of very high purity google.com.

Characterization and Purity Assessment: The identity and purity of the final compound are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure, while Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and provides an assessment of purity ojp.govnih.gov. For regioisomeric compounds, differentiation may require advanced techniques like 2D NMR or comparison with authenticated reference standards ojp.govnih.gov.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a versatile platform for chemical modification to explore SAR. The piperazine ring is a common "privileged structure" in medicinal chemistry, and modifications at both the benzyl and piperazine moieties can systematically probe the chemical space to optimize biological activity nih.gov.

The electronic and steric properties of the benzyl ring can be fine-tuned by altering its substitution pattern. These modifications can influence the compound's binding affinity, selectivity, and metabolic stability.

Bromo Group Modification: The bromine atom can be replaced with other halogens (F, Cl, I) via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a suitable precursor. For example, a boronic acid derivative could be used in a Suzuki coupling to introduce various aryl or alkyl groups in place of the bromine. This allows for exploration of the impact of halogen bonding and lipophilicity.

Methoxy (B1213986) Group Modification: The methoxy group can be demethylated to a phenol, which can then be re-alkylated with different alkyl chains to explore the effect of steric bulk. Alternatively, the methoxy group's position can be moved around the ring by starting from different regioisomers of bromotoluene or bromoanisole.

Introduction of New Substituents: Additional functional groups can be introduced onto the aromatic ring to probe interactions with biological targets. This is typically achieved by using appropriately substituted benzaldehyde or benzyl bromide precursors in the main synthetic routes.

The following table outlines potential derivatization strategies for the benzyl ring.

Modification Site Strategy Example Reagents/Reactions Rationale
5-Bromo Position Replacement with other halogensHalogenation of a phenol precursorModulate electronic properties and halogen bonding potential
5-Bromo Position C-C bond formationSuzuki or Stille couplingIntroduce aryl or alkyl groups to probe steric and hydrophobic interactions
2-Methoxy Position Demethylation and re-alkylationBBr₃ for demethylation, followed by alkyl halides (e.g., ethyl iodide)Explore impact of ether chain length and steric bulk
Aromatic Ring Introduction of new groupsUse of variously substituted benzaldehyde starting materialsProbe for new hydrogen bond donors/acceptors or charged interactions

N4-Isopropyl Group Modification: The isopropyl group can be readily replaced with a wide variety of other functionalities. This is most easily accomplished by using different N-monosubstituted piperazines in the initial synthesis (e.g., 1-methylpiperazine, 1-phenylpiperazine, 1-cyclopropylpiperazine). This allows for a systematic evaluation of the steric and electronic requirements at this position.

N-Acylation: The N4-position can be acylated. Research on related compounds has identified derivatives such as 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine, indicating that introducing an amide linkage at this position is a key derivatization strategy nih.gov. This can be achieved by first synthesizing 1-(5-bromo-2-methoxybenzyl)piperazine and then reacting it with an appropriate acid chloride or activated carboxylic acid. This modification can introduce new hydrogen bonding capabilities and significantly alter the molecule's conformation.

The following table summarizes potential modifications to the piperazine moiety.

Modification Site Strategy Example Starting Materials/Reagents Rationale
N4-Isopropyl Group Replacement with other alkyl/cycloalkyl groups1-Methylpiperazine, 1-cyclopropylpiperazineProbe steric tolerance and lipophilicity
N4-Isopropyl Group Replacement with aryl groups1-PhenylpiperazineIntroduce aromatic interactions (e.g., pi-stacking)
N4-Position Acylation1-(5-bromo-2-methoxybenzyl)piperazine + acid chlorides (e.g., benzoyl chloride)Introduce hydrogen bond acceptors and rigidify the conformation

Introduction of Diverse Chemical Tags for Mechanistic Probes

To investigate the mechanism of action, target engagement, and distribution of bioactive molecules like this compound, it is often necessary to attach a chemical tag. These tags, which can be fluorescent, radioactive, or affinity-based, allow for the visualization and tracking of the compound in biological systems. The synthesis of such molecular probes requires strategic functionalization of the parent molecule.

Several positions on the this compound scaffold are amenable to the introduction of chemical tags:

The Benzyl Ring: The bromo-substituent on the aromatic ring is an ideal handle for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, can be employed to replace the bromine atom with a variety of functional groups. This approach allows for the late-stage introduction of tags, which is highly efficient for creating a diverse library of probes. For example, a Sonogashira coupling could introduce an alkyne, which can then be "clicked" with an azide-containing fluorophore using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The Piperazine Nitrogens: The N-isopropyl group could be replaced by a functionalized alkyl chain that terminates in a reactive group (e.g., a primary amine or carboxylic acid). This modified piperazine can then be conjugated to a desired tag before or after the benzylation step. For instance, using a mono-N-Boc-piperazine derivative with a functionalized side chain allows for controlled, sequential N-alkylation.

The Piperazine Carbon Skeleton: Although more synthetically challenging, direct C-H functionalization of the piperazine ring is an emerging strategy for introducing substituents. mdpi.comencyclopedia.pub This method can provide access to novel probe architectures where the tag is attached directly to the carbon backbone of the heterocycle. mdpi.com

The choice of tag depends on the intended application. Fluorescent tags (e.g., fluorescein, rhodamine, or BODIPY) are used for cellular imaging, while affinity tags like biotin are used for pull-down assays to identify protein binding partners. Photoaffinity labels, which contain a photoreactive group, can be used to form covalent bonds with target proteins upon UV irradiation, enabling precise identification of the binding site.

Tag TypeExampleApplicationPotential Attachment Strategy
Fluorescent ProbeBODIPY, RhodamineLive-cell imaging, fluorescence microscopySuzuki or Sonogashira coupling at the bromo-position of the benzyl ring
Affinity TagBiotinProtein pull-down assays, target identificationAmide coupling to a functionalized N-alkyl substituent
Photoaffinity LabelBenzophenone, DiazirineCovalent labeling of target proteins, binding site mappingIncorporation into the benzyl moiety via multi-step synthesis
Radiolabel³H, ¹⁴C, ¹⁸FPET imaging, metabolic studies, receptor occupancyIntroduction during synthesis of the benzyl or isopropyl precursors

Green Chemistry Approaches and Sustainable Synthesis in Piperazine Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.orgepa.gov In pharmaceutical manufacturing, the adoption of green chemistry is crucial for minimizing environmental impact and improving the economic viability of synthetic routes. The synthesis of piperazine derivatives can benefit significantly from the application of these principles.

Several green chemistry strategies can be applied to the synthesis of this compound and related compounds:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as "borrowing hydrogen" methods for N-alkylation, are superior to stoichiometric reactions as they generate less waste. nih.gov

Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green approaches favor the use of safer alternatives like water, ethanol, or supercritical fluids, or even solvent-free conditions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu The use of microwave irradiation or photoredox catalysis can often accelerate reactions, reducing the need for high temperatures and long reaction times. nih.gov

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. acs.org For the N-alkylation steps in the synthesis of the target compound, developing efficient catalytic systems (e.g., using earth-abundant metals or organocatalysts) can significantly improve the sustainability of the process.

Reduction of Derivatives: Multi-step synthetic routes often involve the use of protecting groups, which adds steps and generates waste. acs.org One-pot or flow-chemistry procedures that avoid the need for protection and deprotection steps are highly desirable. nih.gov For example, simplified one-pot methods for the synthesis of monosubstituted piperazines have been developed to circumvent the traditional multi-step protection-alkylation-deprotection sequence. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Green Chemistry PrincipleApplication in Piperazine SynthesisBenefit
Maximizing Atom EconomyUsing catalytic hydrogenation or reductive amination for N-alkylation instead of stoichiometric reagents. acs.orgnih.govReduces chemical waste.
Safer SolventsPerforming reactions in water, ethanol, or ionic liquids. nih.govReduces pollution and health hazards.
Energy EfficiencyEmploying microwave-assisted synthesis or photoredox catalysis. nih.govLowers energy consumption and shortens reaction times.
CatalysisDeveloping reusable or heterogeneous catalysts for N-alkylation or ring formation.Improves efficiency and simplifies product purification.
Reducing DerivativesDeveloping one-pot procedures for direct N-benzylation and N-isopropylation. nih.govFewer synthetic steps, less waste, and lower cost.

Molecular Mechanisms of Action and Target Elucidation for 1 5 Bromo 2 Methoxybenzyl 4 Isopropylpiperazine

Receptor Binding and Ligand-Target Interaction Profiling

Comprehensive receptor binding and ligand-target interaction profiles for 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine are not detailed in the available scientific literature.

Specific data from radioligand binding assays and competition studies to determine the affinity of this compound for various receptors are not publicly available.

Without radioligand binding data, the specificity and selectivity profile of this compound across relevant receptor panels remains uncharacterized.

The functional activity of this compound as an agonist, antagonist, or allosteric modulator at specific receptors has not been reported in the reviewed literature.

Enzyme Inhibition or Activation Studies

There is no publicly available information from enzyme inhibition or activation studies for this compound.

Cellular Pathway Modulation and Signal Transduction Analysis in In Vitro Models

While direct studies on this compound are lacking, research on the related compound, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine (B1678402) oxalate (B1200264) (AMC-01) , offers insights into potential cellular mechanisms. This compound has been identified as an inactivator of eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.govnih.gov

Pathway analysis revealed that AMC-01 treatment leads to the activation of protein kinase RNA-activated (PKR) kinase and nuclear factor-κB (NF-κB). nih.gov However, it does not appear to affect the activity of other eIF2-α kinases such as PERK or the heme-regulated inhibitor (HRI). nih.gov The sustained phosphorylation of eIF2-α following exposure to AMC-01 results in a detectable decrease in the rate of protein translation. nih.gov This positions AMC-01 as a chemical probe for investigating the role of eIF2-α in cellular physiology related to protein synthesis. nih.gov

Table 1: Cellular Effects of the Related Compound AMC-01

Cellular Process Effect of AMC-01 Key Molecular Target
Protein Synthesis Reduction in overall protein neogenesis eIF2-α
Cell Stress Response Inactivation of eIF2-α Phosphorylation of serine residue 51
Signal Transduction Activation of PKR kinase and NF-κB -
ER Stress Does not modulate PERK activity -
Heme Regulation Does not modulate HRI activity -

Gene Expression and Protein Regulation Studies

Investigations into the molecular effects of compounds structurally related to this compound have provided insights into potential signaling pathways that may be modulated. While direct gene and protein expression studies on this compound are not extensively detailed in publicly available literature, research on a closely related derivative, '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' (designated as AMC-01), offers significant clues.

This related compound has been identified as an inactivator of the eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.govmdpi.comnih.gov Molecular characterization revealed that AMC-01 induces the phosphorylation of eIF2-α at serine residue 51 in a manner dependent on both dose and time. nih.govnih.gov The phosphorylation of eIF2-α is a critical cellular response to various stress signals, leading to a global reduction in protein synthesis. This allows cells to conserve resources and reprogram their gene expression to manage the stress effectively. nih.govnih.gov

Pathway analysis of AMC-01's effects indicated a clear activation of the protein kinase RNA-activated (PKR) kinase. nih.govnih.gov PKR is one of the key kinases responsible for phosphorylating eIF2-α. The study also showed that AMC-01 did not modulate the activity of other eIF2-α kinases like PERK or the heme-regulated inhibitor (HRI). nih.govnih.gov Furthermore, the activation of the nuclear factor-κB (NF-κB) signaling pathway was observed. nih.govnih.gov NF-κB is a crucial transcription factor involved in regulating the expression of a wide array of genes related to inflammation, immunity, and cell survival. The persistent phosphorylation of eIF2-α upon treatment with AMC-01 ultimately results in a reduced rate of protein translation. nih.govnih.gov

These findings suggest that a potential mechanism of action for compounds with the 1-(5-bromo-2-methoxybenzyl)-4-piperazine scaffold could involve the modulation of cellular stress response pathways, leading to significant changes in protein regulation and gene expression.

Table 1: Observed Effects of a Structurally Related Compound (AMC-01)

Molecular Target/Pathway Observed Effect Reference
eIF2-α Phosphorylation at Ser51 nih.govnih.gov
Global Protein Synthesis Reduction nih.govnih.gov
PKR Kinase Activation nih.govnih.gov
PERK Kinase No modulation of activity nih.govnih.gov
HRI Kinase No modulation of activity nih.govnih.gov

Target Identification and Validation Methodologies

The precise molecular targets of this compound have not been explicitly identified in the available scientific literature. However, several robust methodologies are commonly employed in drug discovery to identify and validate the biological targets of novel small molecules. These approaches are crucial for understanding the compound's mechanism of action and for guiding further development.

Affinity chromatography coupled with proteomics is a powerful strategy for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate. In this approach, the compound of interest, this compound, would first be chemically modified to allow its immobilization onto a solid support, such as chromatography beads. This creates an "affinity matrix."

When a cell lysate is passed over this matrix, proteins that have a specific affinity for the compound will bind to it, while other proteins will wash away. The bound proteins can then be eluted and subsequently identified using high-sensitivity mass spectrometry-based proteomics. This unbiased approach can reveal novel or unexpected protein targets.

Table 2: Hypothetical Workflow for Affinity Chromatography-Proteomics

Step Description Purpose
1. Compound Immobilization Covalently linking this compound to a solid support (e.g., agarose (B213101) beads). To create a stationary phase for capturing binding partners.
2. Lysate Incubation Passing a cell or tissue lysate over the immobilized compound. To allow proteins to interact and bind with the compound.
3. Washing Rinsing the support with buffer to remove non-specifically bound proteins. To reduce background and isolate high-affinity interactors.
4. Elution Releasing the specifically bound proteins from the compound. To collect the potential target proteins for analysis.

As of the current literature review, specific studies employing this methodology for this compound have not been reported.

Once potential protein targets are identified, their biological relevance to the compound's activity must be validated. Genetic knockout (e.g., using CRISPR-Cas9) or knockdown (e.g., using siRNA or shRNA) techniques are the gold standard for this purpose.

These methods involve reducing or completely eliminating the expression of a candidate target protein in a model cell line. The response of these modified cells to the compound is then compared to that of unmodified (wild-type) cells. If the cells lacking the target protein show a significantly diminished or altered response to this compound, it provides strong evidence that the protein is a key component of the compound's mechanism of action. This approach helps to distinguish direct targets from downstream effects and confirms the functional importance of the identified protein.

Publicly accessible research detailing the use of these genetic validation techniques for this compound is currently unavailable.

Biophysical Characterization of Ligand-Protein Interactions (e.g., SPR, ITC, MST)

Following the identification and validation of a protein target, biophysical techniques are employed to characterize the direct binding interaction between the small molecule and the protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. In a typical SPR experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the compound is titrated into a sample cell containing the purified target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.

Microscale Thermophoresis (MST): MST is a technique that measures changes in the hydration shell, charge, or size of a molecule upon binding, by detecting changes in its movement along a microscopic temperature gradient. One of the binding partners (typically the protein) is fluorescently labeled. The change in the thermophoretic movement of the labeled protein upon titration with the compound is measured to determine the binding affinity (KD).

Table 3: Biophysical Techniques for Ligand-Protein Interaction Analysis

Technique Principle Key Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. kon, koff, KD
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event. KD, n, ΔH, ΔS

Detailed biophysical studies characterizing the interaction of this compound with a specific protein target have not been published in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. herts.ac.uk While no specific QSAR models for 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine have been found in the public domain, the principles of QSAR can be applied to understand the key molecular features that may govern its activity.

The development of a QSAR model begins with the calculation of a set of molecular descriptors for a series of analogous compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For a series of compounds related to this compound, relevant descriptors would likely include:

Steric Descriptors: These describe the size and shape of the molecule and its substituents. Examples include molecular weight, molar volume, and van der Waals surface area. For instance, the size of the substituent on the piperazine (B1678402) nitrogen (e.g., isopropyl) could be parameterized using a steric descriptor.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies. Examples include dipole moment, partial charges on atoms, and HOMO/LUMO energies. The electronic effects of the bromo and methoxy (B1213986) substituents on the benzyl (B1604629) ring would be captured by these descriptors.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which is important for its transport and binding to biological targets. The most common hydrophobic descriptor is the partition coefficient, logP.

Once a set of descriptors is calculated, a mathematical model is developed to relate these descriptors to the biological activity. This is typically done using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The following table lists some of the descriptors that would be relevant for a QSAR study of analogues of this compound.

Descriptor ClassExample DescriptorsRelevance to this compound
Steric Molar Refractivity (MR), Molecular VolumeTo model the effect of the size of substituents on the benzyl and piperazine rings.
Electronic Hammett constants (σ), Dipole MomentTo quantify the electronic influence of the bromo and methoxy groups.
Hydrophobic LogP, Hydrophobic fragmental constants (π)To model the overall lipophilicity and its impact on activity.
Topological Connectivity indices, Shape indicesTo describe the branching and overall shape of the molecule.

A successful QSAR model for this class of compounds would provide valuable insights into the key structural features required for biological activity and would be a powerful tool in the design of new and improved analogues.

Predictive Capabilities and Validation of QSAR Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.gov For analogs of this compound, QSAR models can serve as an early warning system, estimating the potential potency of newly designed compounds in silico. mdpi.com The development of a robust QSAR model is a critical step in guiding the design of novel analogs with improved activity.

The process begins with a dataset of compounds, typically a series of piperazine derivatives, for which the biological activity (e.g., IC50 values for a specific target) has been experimentally determined. scispace.com Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. researchgate.net For piperazine-containing compounds, these descriptors can include constitutional parameters like the number of double bonds and oxygen atoms, which have been shown to play a vital role in ligand-receptor binding. scispace.comopenpharmaceuticalsciencesjournal.com

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares Regression (PLSR) are employed to build the mathematical model that correlates these descriptors with biological activity. nih.gov The predictive power and robustness of the resulting QSAR model are then rigorously evaluated through internal and external validation techniques. longdom.orgresearchgate.net

Key statistical metrics used for validation include:

Correlation coefficient (R²) : Measures the goodness of fit for the training set data. A value closer to 1.0 indicates a better fit.

Cross-validated correlation coefficient (Q²) : Assessed using methods like leave-one-out (LOO) cross-validation, it measures the internal predictive ability of the model. A Q² value greater than 0.6 is generally considered indicative of a stable and robust model. researchgate.net

Predicted R² (R²pred) : Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. This is a crucial indicator of the model's real-world predictive capability. openpharmaceuticalsciencesjournal.comresearchgate.net

For instance, a QSAR study on a series of 80 piperazine and ketopiperazine derivatives developed a statistically significant model with an R² of 0.846, a Q² of 0.818, and an R²pred of 0.821. openpharmaceuticalsciencesjournal.comresearchgate.net Such a model demonstrates high predictive power and can be reliably used to forecast the activity of new analogs. These models can help prioritize which new chemical modifications are most likely to produce a high-affinity compound, thereby streamlining the drug discovery process. mdpi.com

Table 1: Illustrative Validation Parameters for a Hypothetical QSAR Model of Benzylpiperazine Analogs

ParameterValueDescription
R² (Coefficient of Determination) 0.85Indicates that 85% of the variance in the biological activity is explained by the model's descriptors for the training set.
Q² (Cross-Validated R²) 0.82Suggests good internal predictivity and model robustness, as determined by leave-one-out cross-validation.
R²pred (External Validation R²) 0.81Shows strong predictive power for an external test set, confirming the model's general applicability to new analogs.
F-statistic 95.5A high value indicates a statistically significant relationship between the descriptors and the biological activity. researchgate.net

Rational Ligand Design and Scaffold Hopping Strategies Based on SAR Insights

Insights gained from Structure-Activity Relationship (SAR) and QSAR studies are fundamental to the rational design of new ligands. nih.gov For a molecule like this compound, SAR analysis would involve systematically modifying different parts of the structure—the substituted benzyl ring, the isopropyl group, and the piperazine core—to understand their contribution to biological activity. This process allows medicinal chemists to fine-tune efficacy and physicochemical properties. cambridgemedchemconsulting.com For example, introducing different electron-donating or electron-withdrawing substituents on the phenyl ring can influence the molecule's lipophilicity and its interaction with a target. nih.gov

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures while retaining the key pharmacophoric features responsible for biological activity. This approach is particularly useful for overcoming issues with an existing chemical series, such as poor metabolic stability or lack of novelty for patenting purposes. rsc.org In the context of benzylpiperazines, scaffold hopping could involve replacing the central piperazine ring or the benzyl group with a bioisosteric equivalent.

Key objectives of scaffold hopping include:

Improving Physicochemical and Pharmacokinetic Properties : Replacing a metabolically liable aromatic ring with a more robust heterocyclic system, such as pyridine, can enhance metabolic stability. rsc.org Introducing a basic center, like a morpholine (B109124) or another piperazine derivative, can improve solubility. dundee.ac.uk

Exploring New Chemical Space : This strategy enables the discovery of structurally distinct compounds that may have improved properties or a different side-effect profile.

Overcoming Patent Limitations : By creating a novel core structure, researchers can develop new intellectual property.

For example, a project aiming to improve the solubility of a lead compound successfully used a scaffold-hopping approach to replace parts of the molecule with alternatives like methylmorpholine, which led to improved solubility in simulated intestinal fluid (FaSSIF). dundee.ac.uk The bioisosteric replacement of a piperazine ring with a benzoylpiperidine moiety is another documented strategy used to evaluate SAR, although it may not always result in improved biological activity. mdpi.com

Table 2: Conceptual Examples of Scaffold Hopping Strategies for a Benzylpiperazine Core

Original ScaffoldHopped ScaffoldRationalePotential Improvement
Piperazine Ring PiperidineReduce basicity, alter conformational flexibility.Selectivity, receptor interaction profile.
Piperazine Ring MorpholineIntroduce a polar oxygen atom, reduce basicity.Solubility, metabolic stability.
Piperazine Ring 1,4-DiazepaneIncrease ring size and flexibility.Explore larger binding pockets, alter pharmacokinetics.
Phenyl Ring (on benzyl) Pyridyl RingIntroduce a nitrogen atom, alter electronics.Metabolic stability, solubility, new H-bond interactions. rsc.org
Phenyl Ring (on benzyl) Thienyl RingReplace carbocyclic with heterocyclic ring.Alter lipophilicity, explore different binding modes.

Analysis of Privileged Structure Elements within the Piperazine Scaffold

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. researchgate.netopenochem.org The piperazine ring is widely recognized as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its prevalence in a vast number of approved drugs across various therapeutic areas—including anticancer, antipsychotic, and antibacterial agents—underscores its versatility and utility in drug design. researchgate.netnih.gov

The unique characteristics of the piperazine scaffold contribute to its privileged status:

Physicochemical Properties : The two nitrogen atoms, typically in a 1,4-arrangement, confer basicity and a high polar surface area. researchgate.netnih.gov This often leads to good water solubility and favorable absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The basicity can be modulated by the substituents on the nitrogen atoms. nih.gov

Synthetic Accessibility : The piperazine core is a readily available and synthetically tractable building block, allowing for the straightforward creation of diverse compound libraries. cambridgemedchemconsulting.comresearchgate.net

Conformational Properties : The six-membered ring typically adopts a chair conformation, providing a well-defined three-dimensional structure that can present substituents in specific spatial orientations for optimal target interaction. cambridgemedchemconsulting.comnih.gov This semi-rigid scaffold can present multiple hydrophobic residues without undergoing hydrophobic collapse. cambridgemedchemconsulting.com

Versatile Binding Interactions : The N-benzyl piperazine motif can engage in a variety of interactions with a target protein, including pi-stacking, hydrophobic, and electrostatic interactions. cambridgemedchemconsulting.com The protonated nitrogen atoms are also capable of forming crucial cation-π interactions with aromatic residues in a receptor's binding site. mdpi.com

The piperazine ring can act as a versatile linker to connect different pharmacophores or as a central scaffold from which key interacting groups are displayed. nih.govtandfonline.com Its ability to modulate both pharmacokinetic and pharmacodynamic properties makes it an invaluable tool for medicinal chemists. nih.gov

Table 3: Examples of Marketed Drugs Featuring the Piperazine Privileged Structure

Drug NameTherapeutic ClassRole of Piperazine Scaffold
Imatinib AnticancerKey component linking different aromatic moieties, crucial for kinase inhibition. researchgate.net
Ciprofloxacin AntibioticPart of the core structure essential for antibacterial activity. openochem.org
Sildenafil Erectile DysfunctionForms the central scaffold, with substituents modulating potency and selectivity. openochem.org
Aripiprazole AntipsychoticArylpiperazine moiety is a common feature in CNS drugs, targeting neurotransmitter receptors. researchgate.net
Cetirizine AntihistamineActs as a linker and contributes to the overall physicochemical properties of the drug.

Preclinical Pharmacological Profiling in Vitro and Mechanistic in Vivo Models

In Vitro Pharmacological Characterization in Relevant Cell Lines

No publicly available studies were identified that describe the in vitro pharmacological characterization of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine in any cell line.

Functional Assays for Target Engagement and Efficacy in Cellular Systems

Information regarding functional assays to determine the target engagement and efficacy of this compound in cellular systems is not available in the public domain.

Cellular Specificity and Selectivity Profiling

There are no published data detailing the cellular specificity or selectivity profile of this compound.

Mechanistic In Vivo Animal Model Studies for Biological Proof-of-Concept

No completed or published mechanistic in vivo studies in animal models for this compound were found.

Elucidation of Pharmacodynamic Markers of Target Engagement in Animals

Data on the elucidation of pharmacodynamic markers to confirm target engagement of this compound in animal models are not publicly available.

Exploratory Studies in Relevant Disease Models to Understand Mechanism of Action

There are no publicly accessible exploratory studies of this compound in relevant disease models to understand its mechanism of action.

Receptor Occupancy Studies in Animal Models (If Mechanistically Relevant)

No receptor occupancy studies for this compound in animal models have been published in the available literature.

Metabolic Pathways and Biotransformation Studies of 1 5 Bromo 2 Methoxybenzyl 4 Isopropylpiperazine

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes, S9 Fractions)

The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of drug-metabolizing enzymes. This is typically performed using various in vitro systems derived from the liver, the principal site of drug metabolism.

Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. mttlab.eucreative-bioarray.com An assay using liver microsomes, supplemented with the necessary cofactor NADPH, is a standard high-throughput method to determine the intrinsic clearance of a compound due to oxidative metabolism. mttlab.eumercell.com The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com

Hepatocytes : Intact liver cells (freshly isolated or cryopreserved) represent the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. springernature.com

S9 Fractions : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.

The data generated from these assays are used to calculate key pharmacokinetic parameters, as shown in the table below. For 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine, it is anticipated that the compound would exhibit moderate to high metabolic turnover, similar to other benzylpiperazine derivatives.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability Parameters
Test SystemParameterValueUnit
Human Liver MicrosomesHalf-Life (t½)Data Not Availablemin
Human Liver MicrosomesIntrinsic Clearance (CLint)Data Not AvailableµL/min/mg protein
Human HepatocytesHalf-Life (t½)Data Not Availablemin
Human HepatocytesIntrinsic Clearance (CLint)Data Not AvailableµL/min/10⁶ cells

Identification of Major Metabolites and Biotransformation Pathways

The biotransformation of this compound is expected to proceed through sequential Phase I and Phase II metabolic reactions.

Oxidative metabolism is the primary route for the biotransformation of many xenobiotics. For benzylpiperazine (BZP) analogues, the major metabolic pathways are hydroxylation and N-dealkylation, catalyzed by CYP enzymes. researchgate.neteuropa.eu The metabolism of piperazine-based drugs often involves CYP2D6, CYP3A4, and CYP1A2. researchgate.net

Potential oxidative metabolic pathways for this compound include:

Aromatic Hydroxylation : Addition of a hydroxyl group to the bromo-methoxy-substituted benzyl (B1604629) ring.

O-Demethylation : Cleavage of the methyl group from the methoxy (B1213986) substituent on the benzyl ring, resulting in a phenolic metabolite. This metabolite would be a prime candidate for subsequent Phase II conjugation.

N-Dealkylation :

Removal of the isopropyl group from the piperazine (B1678402) nitrogen, yielding 1-(5-bromo-2-methoxybenzyl)piperazine.

Cleavage of the entire substituted benzyl group.

Aliphatic Hydroxylation : Oxidation of the isopropyl group or the piperazine ring itself. Studies on similar compounds have shown that aliphatic hydroxylation of the piperazine ring can occur. frontiersin.org

Phase II conjugation reactions involve the addition of endogenous polar molecules to the parent drug or its Phase I metabolites, rendering them more water-soluble and readily excretable.

Glucuronidation : The phenolic metabolites produced via O-demethylation or aromatic hydroxylation are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. europa.eu

Sulfation : Phenolic metabolites can also undergo sulfation, catalyzed by sulfotransferases (SULTs). nih.gov

N-Glucuronidation : Direct conjugation at the piperazine nitrogen is also a possibility. Studies have shown that piperazine-containing drugs can be substrates for UGT2B10 and UGT1A4, forming N-glucuronides. nih.gov

Understanding the kinetics of the metabolizing enzymes is crucial for predicting a drug's behavior in vivo. Kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined using in vitro systems with varying substrate concentrations. nih.govbiochemistryresearchjournal.compatsnap.com These parameters define the affinity of the enzyme for the substrate and the maximum rate of metabolism. biochemistryresearchjournal.comcurrentseparations.com

Furthermore, many piperazine analogues have been shown to be potent inhibitors of various CYP isoenzymes. researchgate.net Therefore, it is essential to assess the potential of this compound and its metabolites to inhibit or induce major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Such interactions are a primary cause of drug-drug interactions.

Table 2: Illustrative Data Table for Enzyme Kinetic Parameters
EnzymeParameterValueUnit
CYP3A4KmData Not AvailableµM
CYP3A4VmaxData Not Availablepmol/min/pmol CYP
CYP2D6KmData Not AvailableµM
CYP2D6VmaxData Not Availablepmol/min/pmol CYP

Metabolite Identification Techniques (e.g., LC-MS/MS, High-Resolution Mass Spectrometry, NMR)

A combination of advanced analytical techniques is required to identify and structurally characterize metabolites formed in in vitro and in vivo systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the cornerstone of metabolite identification. nih.gov It is used to separate metabolites from the biological matrix and detect them with high sensitivity. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which helps in proposing a metabolite structure. thermofisher.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of metabolites. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : When the identity of a metabolite cannot be definitively determined by MS alone, NMR spectroscopy is the most powerful tool for complete structure elucidation. tandfonline.comunl.edu After a metabolite is isolated and purified, NMR can provide detailed information on atom connectivity and stereochemistry, which is crucial for pinpointing the exact site of metabolism on the molecule. unl.edursc.org

Species Differences in Metabolism (Preclinical Animal Models vs. In Vitro Human Systems)

Significant differences can exist in the expression and activity of drug-metabolizing enzymes across different species. core.ac.uk The profile of CYP enzymes in commonly used preclinical species (e.g., mouse, rat, dog, monkey) can vary substantially from that in humans. core.ac.uknih.gov This can lead to differences in both the rate of metabolism and the types of metabolites formed.

For instance, one study on piperazine-containing drugs found that liver microsomes from mouse, rat, dog, and monkey showed negligible N-glucuronidation activity, whereas this was a significant pathway in human systems catalyzed by UGT2B10. nih.gov Such discrepancies highlight the importance of using human-derived in vitro systems early in development and exercising caution when extrapolating metabolic data from animal models to predict human pharmacokinetics.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor.

While specific molecular docking studies for 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine are not extensively documented in publicly available literature, the principles of such an analysis can be described. The process would involve preparing a 3D structure of the compound and docking it into the binding site of a selected protein target. The docking algorithm would then generate various possible binding poses, which are ranked based on a scoring function that estimates the binding affinity.

For instance, in a hypothetical docking study against a protein kinase, the scoring function might yield a binding energy value, indicating the stability of the ligand-protein complex. A lower binding energy typically suggests a more stable interaction.

Illustrative Docking Results for this compound with a Hypothetical Kinase Target

Docking Pose Binding Affinity (kcal/mol) RMSD from reference (Å)
1 -9.5 1.2
2 -9.2 1.5

This table presents hypothetical data for illustrative purposes.

A crucial aspect of molecular docking analysis is the identification of key amino acid residues within the protein's binding site that are essential for ligand recognition and binding. These interactions are fundamental to the molecule's biological activity. The analysis would reveal specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, one could predict that the methoxybenzyl group might form hydrophobic interactions with nonpolar residues, while the piperazine (B1678402) nitrogen could act as a hydrogen bond acceptor. The bromine atom could also be involved in halogen bonding, a specific type of non-covalent interaction.

Illustrative Key Interactions for this compound

Interacting Residue Interaction Type Distance (Å)
TYR 234 Hydrogen Bond with Piperazine N 2.9
LEU 187 Hydrophobic Interaction with Benzyl (B1604629) Ring 3.5
PHE 312 Pi-Pi Stacking with Benzyl Ring 4.2

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics of the ligand and its target protein, offering insights that are not available from static docking studies.

An MD simulation of the this compound-protein complex would reveal how the ligand and protein adapt to each other upon binding. It would show the flexibility of the ligand within the binding pocket and any conformational changes in the protein induced by the ligand. This dynamic view is crucial for understanding the mechanism of action and for designing more potent inhibitors.

MD simulations can be used to assess the stability of the ligand-protein complex over a period of time, typically nanoseconds to microseconds. By analyzing the trajectory of the simulation, one can calculate parameters such as the root-mean-square deviation (RMSD) to evaluate the stability of the complex. Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. samipubco.com

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound would consist of features like a hydrogen bond acceptor (the piperazine nitrogen), a hydrophobic group (the isopropyl group), and an aromatic ring.

This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features but may have a different chemical scaffold. This process, known as virtual screening, is a cost-effective method for identifying novel lead compounds for drug development. u-strasbg.frnih.gov

Free Energy Perturbation and Binding Energy Calculations

Free Energy Perturbation (FEP) and binding energy calculations are powerful computational methods used to predict the binding affinity of a ligand to a protein. nih.govacs.org These calculations can provide a quantitative measure of the strength of the interaction, guiding the modification of a lead compound to enhance its potency.

The principle of FEP involves the computational transformation of one ligand into another within the binding site of a protein, allowing for the calculation of the relative free energy of binding between the two ligands. nih.gov This method is particularly useful in lead optimization, where small chemical modifications are made to a parent molecule to improve its activity. For arylpiperazine derivatives, FEP could be employed to predict how substitutions on the phenyl ring or modifications of the piperazine substituent would affect binding to their target receptors, such as serotonin (B10506) or dopamine (B1211576) receptors.

Binding energy calculations, often performed using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), provide an estimate of the absolute binding free energy. This calculation considers the various energy components of the ligand-protein complex, including van der Waals interactions, electrostatic interactions, and solvation energies. These calculations are valuable for ranking different compounds and understanding the key energetic contributions to binding.

In Silico ADME Prediction (Focusing on Metabolic Stability, Permeability)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are essential for the early-stage evaluation of drug candidates, helping to identify potential liabilities and guide molecular design. researchgate.netbg.ac.rs For compounds like "this compound," predicting properties related to metabolic stability and permeability is critical for assessing their potential as orally available drugs that can reach their target in the central nervous system.

Permeability: Permeability across biological membranes, such as the intestinal epithelium for absorption and the blood-brain barrier (BBB) for CNS targets, is another critical ADME parameter. In silico predictions of permeability are often based on physicochemical properties like lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight. Arylpiperazine derivatives intended for CNS activity must be able to cross the BBB. Predictive models can assess the BBB permeability of a compound based on its structural features.

The following table provides a representative example of in silico ADME predictions for a hypothetical arylpiperazine derivative with structural similarities to "this compound," based on parameters commonly evaluated in computational studies. mdpi.commdpi.com

Table 1: Representative In Silico ADME Predictions for a Novel Arylpiperazine Derivative

ParameterPredicted ValueInterpretation
Molecular Weight ( g/mol ) < 500Favorable for oral absorption
LogP (Lipophilicity) 2.0 - 4.0Optimal for membrane permeability and solubility balance
Topological Polar Surface Area (TPSA) (Ų) < 90Associated with good CNS penetration
Human Intestinal Absorption (%) > 80%High probability of good oral absorption
Blood-Brain Barrier (BBB) Permeation HighLikely to cross the BBB and reach CNS targets
CYP2D6 Substrate ProbablePotential for metabolism by CYP2D6
Metabolic Stability (t½ in human liver microsomes) Moderate to HighExpected to have a reasonable duration of action

Note: The data in this table is illustrative for a compound of this class and is not specific to "this compound."

Analytical and Bioanalytical Methodologies for Research on 1 5 Bromo 2 Methoxybenzyl 4 Isopropylpiperazine

Chromatographic Techniques for Compound Quantification in Research Matrices (e.g., LC-MS/MS for In Vitro Samples, Animal Tissue Homogenates)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine in complex biological matrices. lcms.cz This method is indispensable for in vitro metabolism studies, cell-based assays, and determining compound concentrations in animal tissues for pharmacokinetic and biodistribution research. nih.gov

The methodology typically involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection. Sample preparation often utilizes protein precipitation or liquid-liquid extraction to isolate the analyte from matrices like plasma, cell lysates, or tissue homogenates. nih.gov Chromatographic separation is commonly achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), which separates the target compound from its metabolites and endogenous matrix components. lcms.cz

Detection by a tandem quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity. mdpi.com In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interference. For this compound, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive [M+H]⁺ and [M+2+H]⁺ doublet, which can be leveraged for highly specific detection.

A hypothetical set of LC-MS/MS parameters for the quantification of this compound is presented below.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Quantification
ParameterValue/Condition
Chromatographic ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseGradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid)
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)341.1 (for ⁷⁹Br) and 343.1 (for ⁸¹Br)
Product Ion (m/z)Hypothetical fragment, e.g., 127.1 (corresponding to the isopropylpiperazine moiety)
Internal StandardA structurally similar compound, ideally a stable isotope-labeled version of the analyte

Spectroscopic Methods for Structural Elucidation of Synthesized Derivatives and Metabolites (e.g., NMR, HRMS, IR)

Spectroscopic techniques are critical for the unambiguous confirmation of the chemical structure of newly synthesized this compound, its derivatives, and any metabolites formed during in vitro or in vivo studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

¹H NMR provides information about the number and chemical environment of protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the benzylic methylene (B1212753) bridge, and the protons of the piperazine (B1678402) and isopropyl groups. beilstein-journals.org

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties
Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)6.8 - 7.5Multiplets/Doublets
Methoxy (O-CH₃)~3.8Singlet
Benzylic (Ar-CH₂)~3.5Singlet
Piperazine (ring CH₂)2.4 - 2.8Broad Multiplets
Isopropyl (-CH(CH₃)₂)~2.7Septet
Isopropyl (-CH(CH₃)₂)~1.0Doublet

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of a compound with high accuracy, which allows for the determination of its elemental formula. For this compound (C₁₅H₂₃BrN₂O), HRMS would confirm the calculated exact mass and the characteristic isotopic pattern of the bromine atom, distinguishing it from compounds with similar nominal masses. This is also invaluable for identifying unknown metabolites by determining the elemental composition of metabolic products.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. docbrown.info For the target compound, IR analysis would confirm the presence of key bonds. researchgate.net The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule. docbrown.info

Table 3: Expected IR Absorption Frequencies
Functional Group/BondExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=C stretch (aromatic ring)1600 - 1450
C-O stretch (aryl ether)1275 - 1200
C-N stretch (aliphatic amine)1250 - 1020
C-Br stretch600 - 500

Purity Assessment Methodologies for Research-Grade Compounds (e.g., HPLC-UV, Elemental Analysis)

Ensuring the high purity of research-grade this compound is crucial for the reliability and reproducibility of experimental results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common method for determining the purity of a synthesized compound. The sample is analyzed on an HPLC system, and the chromatogram is monitored by a UV detector at a wavelength where the compound exhibits strong absorbance. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A photodiode array (PDA) detector can be used to assess peak purity by comparing UV spectra across the peak, which can help detect co-eluting impurities. chromatographyonline.com

Elemental Analysis: This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and purity.

Table 4: Elemental Analysis Data for C₁₅H₂₃BrN₂O
ElementTheoretical %Acceptable Experimental Range %
Carbon (C)52.7952.49 - 53.09
Hydrogen (H)6.796.49 - 7.09
Nitrogen (N)8.217.91 - 8.51

Method Validation for Research Applications (Specificity, Sensitivity, Accuracy, Precision)

Before a bioanalytical method can be used for sample analysis in research, it must undergo validation to demonstrate its reliability. europa.eu Method validation ensures that the method is suitable for its intended purpose. karger.com The key parameters evaluated are specificity, sensitivity, accuracy, and precision. au.dkajpsonline.com

Specificity and Selectivity: This is the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov It is typically assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte. nih.gov

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. karger.com The analyte response at the LLOQ should be at least five times the response of a blank sample. karger.com

Accuracy: Accuracy describes the closeness of the mean test results to the true concentration of the analyte. au.dk It is evaluated by analyzing quality control (QC) samples at multiple concentration levels and is expressed as the percentage of the measured concentration relative to the nominal concentration.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. karger.com It is usually expressed as the coefficient of variation (CV%) and is determined at the same concentration levels as accuracy. Intra-day precision (repeatability) and inter-day precision (intermediate precision) are assessed. nih.gov

Table 5: Typical Acceptance Criteria for Bioanalytical Method Validation
ParameterAcceptance Criterion
AccuracyMean concentration should be within ±15% of the nominal value (±20% at LLOQ) karger.com
Precision (CV%)Should not exceed 15% (20% at LLOQ) karger.com
SpecificityNo significant interfering peaks at the retention time of the analyte in blank samples
Calibration CurveCorrelation coefficient (r²) ≥ 0.99

Future Research Directions and Unanswered Questions

Exploration of Novel Biological Targets and Therapeutic Areas for Piperazine (B1678402) Derivatives

The versatility of the piperazine scaffold allows for its interaction with a wide array of biological targets, extending well beyond its traditional association with central nervous system (CNS) disorders. tandfonline.comnih.gov While many piperazine derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents by modulating monoamine pathways, future research is set to uncover novel applications in other therapeutic domains. nih.govresearchgate.net

Table 1: Emerging Therapeutic Areas for Piperazine Derivatives

Therapeutic AreaPotential Biological TargetsRationale
Oncology Kinases, Tubulin, PARP1, CCR5Arylpiperazines have demonstrated cytotoxic effects against various cancer cell lines and the ability to overcome multidrug resistance. mdpi.comresearchgate.netnih.govtandfonline.com
Infectious Diseases Bacterial cell wall synthesis enzymes, Viral entry and replication proteinsPiperazine derivatives are being investigated as novel antibacterial, antifungal, and antiviral agents, with some showing synergistic effects with existing antibiotics. researchgate.netscienmag.com
Cardiovascular Diseases Ion channels, Receptors involved in blood pressure regulationThe piperazine moiety can be found in antianginal and cardioprotective agents. tandfonline.comnih.gov
Inflammatory Diseases Histamine receptors, Sigma receptorsThe anti-inflammatory properties of piperazine derivatives are an active area of investigation. mdpi.comnih.gov
Neurodegenerative Diseases Sigma-1 receptors, other CNS targetsBeyond traditional psychiatric applications, there is potential in treating diseases like Alzheimer's and Parkinson's. nih.govmdpi.com

Future studies on 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine should, therefore, involve broad-spectrum screening against a diverse panel of receptors, enzymes, and other biological targets to identify unexpected activities and open up new therapeutic possibilities.

Advanced Synthetic Strategies for Complex and Stereochemically Controlled Analogs

The synthesis of piperazine derivatives has evolved significantly, moving from classical methods to more sophisticated and efficient strategies. Future work will likely focus on the development of stereochemically controlled analogs of compounds like this compound. The introduction of chiral centers on the piperazine ring or its substituents can have a profound impact on biological activity and selectivity.

Modern synthetic approaches that will be crucial in this endeavor include:

Asymmetric Synthesis: Employing chiral catalysts and auxiliaries to produce enantiomerically pure piperazine derivatives. nih.gov

Multi-component Reactions: Such as the Ugi reaction, to rapidly generate diverse libraries of complex piperazine amides for high-throughput screening. nih.gov

Flow Chemistry: For safer, more efficient, and scalable synthesis of piperazine intermediates and final products.

Novel Rearrangement Reactions: Including the dizacope, Mumm, and Ugi-Smiles rearrangements to create unique piperazine scaffolds. eurekaselect.com

These advanced synthetic methods will enable the creation of novel analogs with precisely controlled three-dimensional structures, facilitating a deeper understanding of structure-activity relationships (SAR).

Integrated Omics Approaches for Comprehensive Mechanistic Understanding (e.g., Proteomics, Metabolomics)

To fully elucidate the mechanism of action of this compound and its derivatives, a systems-level approach is necessary. Integrated "omics" technologies offer an unbiased way to assess the global effects of a compound on a biological system. nih.govdrugtargetreview.com

Proteomics: Can identify the direct protein targets of a piperazine derivative and map the downstream changes in protein expression and post-translational modifications. nih.govrsc.org This can reveal the signaling pathways affected by the compound.

Metabolomics: Analyzes the global changes in small-molecule metabolites following compound treatment. nih.govmdpi.com This provides a functional readout of the cellular state and can uncover metabolic pathways that are modulated.

Transcriptomics: Measures changes in gene expression to understand how the compound influences cellular processes at the transcriptional level.

By integrating these multi-omics datasets, researchers can build comprehensive models of how piperazine derivatives exert their biological effects, leading to a more rational approach to drug development and the identification of novel biomarkers. mdpi.com

Development of Advanced Computational Models for Structure-Based Design and Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For piperazine derivatives, these approaches can accelerate the identification of promising new leads and optimize their properties.

Future research will likely leverage:

Pharmacophore Modeling and 3D-QSAR: To identify the key structural features required for activity at a specific target and to predict the potency of novel analogs. mdpi.com

Molecular Docking and Dynamics Simulations: To predict the binding mode of piperazine ligands to their target proteins at an atomic level. rsc.orgrsc.org This can guide the design of derivatives with improved affinity and selectivity.

Machine Learning and Artificial Intelligence: To analyze large datasets from high-throughput screening and "omics" studies to predict biological activity, toxicity, and pharmacokinetic properties of new piperazine compounds.

These computational models will be instrumental in navigating the vast chemical space of piperazine derivatives and prioritizing the most promising candidates for synthesis and experimental testing.

Challenges and Opportunities in the Discovery of Novel Piperazine-Based Ligands for Specific Biological Pathways

Despite the proven success of the piperazine scaffold, challenges remain in the discovery of novel ligands with high specificity for particular biological pathways.

Key Challenges:

Selectivity: The flexible nature of the piperazine ring can lead to interactions with multiple targets, potentially causing off-target effects.

Blood-Brain Barrier Permeability: For CNS-active drugs, achieving optimal brain penetration while minimizing peripheral side effects is a constant challenge.

Drug Resistance: In therapeutic areas like oncology and infectious diseases, the emergence of resistance to new drugs is a significant hurdle. researchgate.net

Key Opportunities:

Targeted Drug Delivery: Developing piperazine-based compounds that are selectively delivered to the desired tissue or cell type, for instance, through antibody-drug conjugates or prodrug strategies. acs.org

Fragment-Based Drug Discovery: Using smaller piperazine-containing fragments to probe the binding sites of novel targets and then growing these fragments into potent and selective ligands.

Polypharmacology: Intentionally designing piperazine derivatives that modulate multiple targets in a beneficial way for complex diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine, and how are purification challenges addressed?

  • Methodology : The synthesis typically involves coupling a substituted benzyl halide (e.g., 5-bromo-2-methoxybenzyl bromide) to a pre-functionalized piperazine core (e.g., 4-isopropylpiperazine). A base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) facilitates the reaction. For example, analogous procedures involve reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides under mild conditions .
  • Purification : Challenges arise from byproducts like unreacted starting materials or di-substituted piperazines. Flash chromatography using gradients of ethyl acetate/hexane or crystallization with diethyl ether (Et₂O) are effective. Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are critical for characterizing this compound, and how are crystallographic data processed?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm, piperazine methylene protons at 2.4–3.5 ppm) .
  • IR : Confirms functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and packing. Absorption corrections (e.g., SADABS) and R factor analysis ensure data reliability .

Q. What are the key considerations for assessing solubility and stability in formulation studies?

  • Solubility : Test in polar (DMSO, ethanol) and non-polar (DCM) solvents. Adjust pH for salt formation (e.g., hydrochloride salts enhance aqueous solubility).
  • Stability : Monitor degradation under UV light, humidity, and temperature (25–40°C) via HPLC. Oxidative decomposition is minimized using inert atmospheres .

Advanced Research Questions

Q. How does the substitution pattern (bromo, methoxy) on the benzyl group influence biological activity in structure-activity relationship (SAR) studies?

  • Bromo Group : Enhances lipophilicity and halogen bonding with target proteins (e.g., cytochrome P450 enzymes). Positional effects (5-bromo vs. 4-bromo) alter steric interactions, as seen in terconazole derivatives .
  • Methoxy Group : Electron-donating effects modulate π-π stacking in aromatic binding pockets. Ortho-substitution (2-methoxy) may restrict rotational freedom, improving affinity .
  • Methodological Validation : Compare IC₅₀ values in enzyme inhibition assays and correlate with computational docking (e.g., AutoDock Vina) .

Q. How can computational modeling predict interactions between this compound and biological targets like cytochrome P450?

  • Docking Studies : Use Schrödinger Suite or MOE to model binding poses in active sites. Key interactions include:

  • Bromine with hydrophobic pockets.
  • Piperazine nitrogen hydrogen bonding to catalytic residues.
    • Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to validate binding modes .

Q. How should researchers resolve contradictions in solubility data across different experimental conditions?

  • Controlled Variables : Standardize solvent purity, temperature (±0.5°C), and agitation methods.
  • Analytical Cross-Validation : Compare UV-Vis spectrophotometry (λmax quantification) with nephelometry for turbidity.
  • Case Study : Discrepancies in DMSO solubility may arise from hygroscopic absorption; use Karl Fischer titration to confirm water content .

Q. What strategies optimize the synthesis of analogues for high-throughput screening (HTS) in drug discovery?

  • Parallel Synthesis : React 4-isopropylpiperazine with diverse benzyl halides (e.g., 5-fluoro, 5-nitro) using microwave-assisted conditions (80°C, 30 min) .
  • Automated Purification : Employ flash chromatography systems (e.g., Biotage Isolera) with UV-triggered fraction collection.
  • Quality Control : Validate purity (>95%) via LC-MS and quantify yields using internal standards (e.g., anthracene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.